It's crucial to remember that the aforementioned research is ongoing and inconclusive. More studies are required to understand the potential benefits and risks associated with Menthyl lactate in a scientific context.
Menthyl lactate is an organic compound formed from the esterification of menthol and lactic acid. It appears as a colorless to pale yellow liquid with a characteristic minty odor, making it appealing for various applications in the fragrance and flavor industries. Menthyl lactate is known for its cooling sensation, often used in cosmetic products and topical formulations.
The primary mechanism of action of menthyl lactate in cosmetics is related to its interaction with transient receptor potential (TRP) channels in the skin. TRP channels are ion channels that respond to various stimuli, including temperature. Menthol, and potentially menthyl lactate, activate TRP channels, particularly TRPM8, which are sensitive to cold temperatures []. This activation leads to a sensation of coolness on the skin.
The primary reaction for the synthesis of menthyl lactate involves the esterification of menthol and lactic acid:
This reaction can be catalyzed by acids, such as sulfuric acid, to facilitate the formation of the ester. The process may also yield higher lactoyl esters, which can be hydrolyzed to produce menthyl lactate in a controlled manner, minimizing the hydrolysis of the product back to menthol .
Menthyl lactate exhibits several biological activities. It has been reported to possess anti-inflammatory properties, making it useful in topical formulations aimed at reducing skin irritation. Additionally, it demonstrates antimicrobial effects against various pathogens, contributing to its application in personal care products. Moreover, its cooling effect can enhance sensory experiences in formulations applied to the skin.
Several methods exist for synthesizing menthyl lactate:
Uniqueness of Menthyl Lactate:
Research has indicated that menthyl lactate interacts favorably with other compounds in formulations. For instance, it can enhance the efficacy of other active ingredients in topical applications by improving skin penetration and providing a synergistic cooling effect. Studies have also explored its compatibility with various emulsifiers and stabilizers used in cosmetic formulations.
Menthyl lactate is characterized by the molecular formula C₁₃H₂₄O₃, representing a complex ester structure formed through the condensation of menthol and lactic acid [3] [8] [10]. The compound exhibits a molecular weight of 228.328 atomic mass units, which has been consistently reported across multiple analytical databases [3] [8] [10]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is UJNOLBSYLSYIBM-BEZGRXCVSA-N, providing a unique digital identifier for the molecule [10] [15].
The monoisotopic mass of menthyl lactate has been precisely determined to be 228.172545 atomic mass units through high-resolution mass spectrometry [8]. This precise mass measurement serves as a critical parameter for analytical identification and quantification procedures in research applications.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₂₄O₃ | [3] [8] [10] |
Molecular Weight | 228.328 g/mol | [3] [8] [10] |
Monoisotopic Mass | 228.172545 u | [8] |
InChI Key | UJNOLBSYLSYIBM-BEZGRXCVSA-N | [10] [15] |
The chemical structure of menthyl lactate consists of a menthol moiety esterified with lactic acid, creating a compound that maintains the cyclohexane ring system characteristic of menthol while incorporating the hydroxyl and carboxyl functionalities of lactic acid [6]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R)-2-hydroxypropanoate, which precisely describes the stereochemical configuration of the molecule [8].
The structural framework can be described as 2-hydroxypropanoic acid menthyl ester, emphasizing the ester linkage between the carboxylic acid group of lactic acid and the hydroxyl group of menthol [8]. This esterification results in a molecule that retains the characteristic cooling properties of menthol while modifying its physical and chemical properties through the incorporation of the lactate functionality.
Gas chromatographic analysis using a DB-5MS capillary column system has established a retention index of 1473 for menthyl lactate, providing a reliable analytical parameter for identification purposes [10] [15]. This retention behavior reflects the compound's moderate polarity and volatility characteristics within the context of gas chromatographic separation techniques.
The stereochemical complexity of menthyl lactate arises from the presence of multiple chiral centers within the molecule, resulting in numerous possible stereoisomeric forms with distinct physical and chemical properties [9]. The compound contains four asymmetrical carbon atoms, leading to a theoretical possibility of sixteen different stereoisomers [9]. However, commercial applications typically focus on specific stereoisomeric configurations that exhibit optimal sensory and functional characteristics.
L-Menthyl lactate represents the most commonly utilized stereoisomeric form in commercial applications, derived from the esterification of L-menthol with L-lactic acid [2] [6]. This particular configuration exhibits superior physiological cooling properties compared to other stereoisomeric variants, making it the preferred choice for flavor and fragrance applications [2]. The compound demonstrates a specific rotation of -78° at 20°C, indicating its optical activity and stereochemical purity [21].
The preparation of L-menthyl lactate typically involves the direct esterification of L-menthol with L-(+)-lactic acid under controlled conditions [1] [2]. Research has demonstrated that this specific stereoisomeric configuration provides enhanced cooling sensations and improved stability characteristics compared to racemic mixtures or alternative stereoisomeric forms [18].
D-Menthyl lactate configurations include several stereoisomeric variants formed through the esterification of L-menthol with D-lactic acid or alternative menthol stereoisomers with lactic acid [7] [8]. The compound l-Menthyl D-lactate, specifically, has been characterized with the CAS number 59259-38-0 and exhibits distinct physical properties compared to its L-lactate counterpart [7] [8].
This stereoisomeric form demonstrates different organoleptic characteristics and may exhibit altered physiological effects compared to L-menthyl lactate [7]. The International Union of Pure and Applied Chemistry nomenclature for this configuration is (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl-(2R)-2-hydroxypropanoate, reflecting the specific stereochemical arrangement [8].
The comprehensive stereoisomeric landscape of menthyl lactate encompasses sixteen theoretical configurations, though practical applications focus on a subset of these variants [9]. The esterification of L-menthol with racemic lactic acid produces a mixture of four distinct stereoisomeric forms: l-menthyl L-lactoyl-L-lactate, l-menthyl L-lactoyl-D-lactate, l-menthyl D-lactoyl-L-lactate, and l-menthyl D-lactoyl-D-lactate [2].
Research has established that the stereochemical configuration significantly influences the sensory properties, stability characteristics, and physiological effects of the resulting compound [2] [9]. The specific spatial arrangement of substituents around each chiral center determines the overall molecular conformation and subsequently affects the compound's interaction with biological receptors and environmental factors.
Stereoisomer | Configuration | CAS Number | Specific Properties |
---|---|---|---|
L-Menthyl L-lactate | (1R,2S,5R)-(S) | - | Optimal cooling properties |
L-Menthyl D-lactate | (1R,2S,5R)-(R) | 59259-38-0 | Distinct organoleptic profile |
Racemic mixtures | Mixed configurations | - | Variable sensory characteristics |
Menthyl lactate exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions [3] [20] [21]. The compound demonstrates a melting point range of 42-47°C in its crystalline form, indicating moderate thermal stability and crystalline organization [3] [21]. More precise measurements have established a congealing point of 42°C for the purified compound [21].
The boiling point of menthyl lactate has been determined to be 304.0 ± 15.0°C at 760 mmHg, reflecting the compound's relatively high molecular weight and intermolecular hydrogen bonding capabilities [3]. This elevated boiling point indicates substantial intermolecular forces and suggests limited volatility under standard atmospheric conditions.
Research has demonstrated that thermal stability can be significantly influenced by storage conditions and chemical purity [18]. Properly stabilized menthyl lactate maintains its melting point above 43.5°C even after prolonged storage periods, indicating good thermal stability under appropriate storage conditions [18].
The density of menthyl lactate has been measured as 1.0 ± 0.1 g/cm³ at standard conditions, indicating a density slightly greater than water [3]. This physical property reflects the compound's molecular packing efficiency and intermolecular interactions within the liquid phase.
While specific refractive index values were not extensively documented in the available literature, the compound's optical properties are influenced by its stereochemical configuration and molecular structure. The specific rotation of -78° at 20°C for L-menthyl lactate demonstrates significant optical activity, which correlates with refractive index characteristics [21].
Menthyl lactate exhibits selective solubility characteristics that reflect its amphiphilic molecular structure [20] [21]. The compound demonstrates insolubility in water, indicating hydrophobic character dominated by the menthol moiety [20]. However, it shows good solubility in ethyl alcohol at 50 volume percent concentration, propylene glycol, and other glycol-based solvents [21].
The compound's solubility profile includes compatibility with oil-based systems and ethanol solutions, making it suitable for various formulation applications [20]. This selective solubility pattern enables its incorporation into both hydrophobic and moderately polar solvent systems while maintaining chemical stability.
The pH stability range has been established as 4-8, indicating reasonable stability under mildly acidic to neutral conditions [20]. This pH tolerance range is significant for formulation stability and long-term storage considerations.
While specific viscosity measurements for menthyl lactate were not extensively documented in the available research literature, the compound's molecular structure suggests moderate viscosity characteristics typical of ester compounds with similar molecular weights. The presence of the cyclohexane ring system and ester functionality would contribute to intermolecular interactions affecting flow properties.
Surface tension properties are influenced by the compound's amphiphilic nature, with the hydrophobic menthol portion and the more polar lactate ester group contributing to interfacial behavior. These properties are relevant for applications involving surface contact and penetration characteristics.
Menthyl lactate undergoes hydrolysis reactions through multiple mechanistic pathways, with the specific mechanism dependent on reaction conditions including pH, temperature, and catalytic environment [1] [17] [18]. Under acidic conditions, the compound follows a three-step hydrolysis mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent deprotonation to yield menthol and lactic acid [17].
The acid-catalyzed hydrolysis mechanism has been extensively studied, revealing that the rate-limiting step involves the attack of water on the protonated ester to form a tetrahedral intermediate [17]. This intermediate subsequently collapses to yield alcohol and protonated lactic acid, followed by rapid deprotonation [17]. Research has demonstrated that this hydrolysis reaction exhibits autocatalytic behavior, with the generated lactic acid accelerating the reaction rate [17].
Controlled hydrolysis procedures have been developed for synthetic applications, utilizing aqueous base conditions to selectively convert higher lactoyl esters back to menthyl lactate while minimizing decomposition of the desired product [1] [5]. These procedures typically employ sodium hydroxide solutions under carefully controlled temperature and pH conditions to optimize yield and selectivity [1] [5].
The oxidation-reduction behavior of menthyl lactate is primarily governed by the hydroxyl group present in the lactate moiety and the tertiary carbon centers within the menthol structure. The secondary hydroxyl group in the lactate portion can undergo oxidation reactions under appropriate conditions, potentially leading to the formation of corresponding ketone derivatives.
Research into ester stability has demonstrated that menthyl lactate can undergo oxidative degradation under certain storage conditions, particularly when exposed to elevated temperatures or oxidizing environments [18]. The development of stabilization methods through precipitation techniques has been shown to improve resistance to oxidative degradation [18].
The compound's stability profile indicates susceptibility to oxidative processes that can affect both chemical purity and organoleptic properties over time [18]. Proper storage conditions and stabilization treatments are essential for maintaining chemical integrity and preventing oxidative degradation.
Menthyl lactate demonstrates specific reactivity patterns with various functional groups due to its ester functionality and hydroxyl group [2]. The compound can participate in transesterification reactions, potentially exchanging the menthyl group with other alcohol moieties under appropriate catalytic conditions [2].
The hydroxyl group present in the lactate moiety provides a site for further chemical modification, including additional esterification reactions to form higher lactoyl esters [1] [2]. Research has shown that under esterification conditions with excess lactic acid, menthyl lactate can react further to form menthyl lactoyl lactate and menthyl lactoyl lactoyl lactate, representing sequential esterification products [1] [2].
Interaction studies have revealed that menthyl lactate can form eutectic mixtures with menthol, resulting in compositions with significantly lower melting points than either individual component [9]. This behavior demonstrates specific intermolecular interactions that affect physical properties and potential applications.